molecular formula C20H18Cl2N2O3 B2625833 [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate CAS No. 252579-07-0

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate

Cat. No. B2625833
CAS RN: 252579-07-0
M. Wt: 405.28
InChI Key: QNXMBAMYXRKVBZ-NMWGTECJSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .

Scientific Research Applications

Synthesis and Characterization

  • The compound , recognized for its involvement in various synthetic pathways, has been a focus in the synthesis and characterization of new derivatives. For instance, it has been used in synthesizing novel oxindoles and spiro-oxindoles derivatives with applications in antibacterial research (Hassan & Hassane, 2019). Additionally, studies have focused on incorporating amino acids and other functional groups to enhance the compound's biological activity and its potential in drug discovery (Altukhov, 2014).

Pharmaceutical Applications

  • A particular study discussed the synthesis of a tryptanthrin derivative with potential pharmaceutical applications, highlighting the bioavailability and possible anti-inflammatory drug development based on the structural attributes of the compound (Kovrizhina et al., 2022). Another study delved into the synthesis and evaluation of novel quinuclidinone derivatives, specifically designed as potential anti-cancer agents. The study emphasized the compound's role in the development of these agents and their efficacy in anti-cancer activities (Soni et al., 2015).

Chemical Properties and Reactivity

  • Research has been conducted on the compound's reactivity, particularly in the context of synthesizing highly functionalized novel dispirobisoxindole derivatives. These derivatives have been studied for their chemical reactivity, stereochemical properties, and potential in creating novel bioactive compounds (Dandia et al., 2013). Another study focused on the crystallographic study of a derivative of the compound, providing insights into its structure and the potential implications in various chemical and pharmaceutical contexts (Manan et al., 2011).

properties

IUPAC Name

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-12(2)10-18(25)27-23-19-13-6-3-4-9-17(13)24(20(19)26)11-14-15(21)7-5-8-16(14)22/h3-9,12H,10-11H2,1-2H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXMBAMYXRKVBZ-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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